molecular formula C22H18BrN3O B5159768 3-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2-cyano-N-(2,4-dimethylphenyl)acrylamide

3-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2-cyano-N-(2,4-dimethylphenyl)acrylamide

Cat. No. B5159768
M. Wt: 420.3 g/mol
InChI Key: ABUTXFQTSFBZJQ-LGMDPLHJSA-N
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Description

The compound 3-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2-cyano-N-(2,4-dimethylphenyl)acrylamide is a synthetic chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2-cyano-N-(2,4-dimethylphenyl)acrylamide involves the inhibition of specific enzymes or receptors in the body. The compound has been shown to bind to certain proteins and disrupt their function, leading to various physiological effects.
Biochemical and Physiological Effects
Studies have shown that the compound 3-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2-cyano-N-(2,4-dimethylphenyl)acrylamide has various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, the compound has been shown to have anti-inflammatory properties and can reduce the severity of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The compound 3-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2-cyano-N-(2,4-dimethylphenyl)acrylamide has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, the compound has been shown to have a high degree of selectivity for specific receptors or enzymes, making it a valuable tool for studying specific biological processes.
However, there are also limitations to using this compound in lab experiments. The compound's mechanism of action is not fully understood, and its effects on various biological systems may be complex and difficult to interpret. Additionally, the compound may have off-target effects that could interfere with the interpretation of experimental results.

Future Directions

There are several future directions for research on the compound 3-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2-cyano-N-(2,4-dimethylphenyl)acrylamide. One potential direction is to investigate the compound's effects on specific types of cancer cells and identify potential therapeutic targets. Additionally, researchers could explore the compound's effects on other biological systems, such as the immune system or the nervous system.
Another potential direction is to develop new synthetic analogs of the compound with improved selectivity or efficacy. Researchers could also investigate the compound's potential as a drug delivery system or explore its use in combination with other drugs to enhance therapeutic efficacy.
Conclusion
In conclusion, the compound 3-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2-cyano-N-(2,4-dimethylphenyl)acrylamide has been the subject of scientific research due to its potential applications in various fields. The compound's mechanism of action and effects on various biological systems have been studied extensively, and it has shown promise as a potential therapeutic agent. However, further research is needed to fully understand the compound's effects and potential applications.

Synthesis Methods

The synthesis of 3-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2-cyano-N-(2,4-dimethylphenyl)acrylamide involves the reaction of 4-bromobenzaldehyde, malononitrile, 2,4-dimethylaniline, and pyrrole in the presence of a catalyst such as piperidine. The reaction takes place in a solvent such as ethanol under reflux conditions for several hours. The resulting product is then purified through recrystallization to obtain the final compound.

Scientific Research Applications

The compound 3-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2-cyano-N-(2,4-dimethylphenyl)acrylamide has been the subject of scientific research due to its potential applications in various fields. One of the most significant applications of this compound is in the development of new drugs. Researchers have studied the compound's mechanism of action and its effects on various biological systems to identify potential therapeutic targets.

properties

IUPAC Name

(Z)-3-[1-(4-bromophenyl)pyrrol-2-yl]-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrN3O/c1-15-5-10-21(16(2)12-15)25-22(27)17(14-24)13-20-4-3-11-26(20)19-8-6-18(23)7-9-19/h3-13H,1-2H3,(H,25,27)/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUTXFQTSFBZJQ-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=CC2=CC=CN2C3=CC=C(C=C3)Br)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)/C(=C\C2=CC=CN2C3=CC=C(C=C3)Br)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-[1-(4-bromophenyl)pyrrol-2-yl]-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide

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